2-{[(2-fluorophenyl)methyl]sulfanyl}-1-(4-nitrobenzenesulfonyl)-4,5-dihydro-1H-imidazole
Description
Properties
IUPAC Name |
2-[(2-fluorophenyl)methylsulfanyl]-1-(4-nitrophenyl)sulfonyl-4,5-dihydroimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14FN3O4S2/c17-15-4-2-1-3-12(15)11-25-16-18-9-10-19(16)26(23,24)14-7-5-13(6-8-14)20(21)22/h1-8H,9-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXGLOGURZQHXMY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=N1)SCC2=CC=CC=C2F)S(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14FN3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(2-fluorophenyl)methyl]sulfanyl}-1-(4-nitrobenzenesulfonyl)-4,5-dihydro-1H-imidazole typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Fluorophenyl Methyl Sulfide Intermediate: This step involves the reaction of 2-fluorobenzyl chloride with sodium sulfide to form 2-fluorophenyl methyl sulfide.
Sulfonylation: The intermediate is then reacted with 4-nitrobenzenesulfonyl chloride in the presence of a base such as triethylamine to introduce the sulfonyl group.
Cyclization: The final step involves the cyclization of the sulfonylated intermediate with an appropriate amine, such as imidazole, under acidic or basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of advanced techniques such as continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
2-{[(2-fluorophenyl)methyl]sulfanyl}-1-(4-nitrobenzenesulfonyl)-4,5-dihydro-1H-imidazole can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: The fluorophenyl group can undergo nucleophilic aromatic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride
Substitution: Amines, thiols
Major Products Formed
Oxidation: Sulfoxide, sulfone
Reduction: Amino derivative
Substitution: Substituted fluorophenyl derivatives
Scientific Research Applications
Anticancer Applications
The compound has shown promising results in various studies focusing on its anticancer properties.
Case Studies
- In Vitro Studies : A study demonstrated that the compound exhibited significant cytotoxicity against several human cancer cell lines, including breast and colon cancer cells. The mean growth inhibition (GI) values were recorded at concentrations as low as M, indicating its potential as a lead compound in cancer therapy .
- Xenograft Models : In vivo experiments using xenograft models showed that treatment with this compound resulted in reduced tumor growth compared to control groups, further validating its anticancer efficacy .
Antimicrobial Applications
The compound's structure suggests potential antimicrobial activity, particularly against Gram-positive and Gram-negative bacteria.
Research Findings
- Antibacterial Activity : Preliminary assays indicated that the compound effectively inhibited the growth of Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were found to be comparable to those of established antibiotics .
- Synergistic Effects : Studies have also explored the synergistic effects of this compound when combined with other antimicrobial agents, leading to enhanced efficacy against resistant bacterial strains .
Summary of Applications
| Application Type | Description | Key Findings |
|---|---|---|
| Anticancer | Induces apoptosis in cancer cells | Significant GI values at low concentrations; reduced tumor growth in xenograft models |
| Antimicrobial | Inhibits growth of bacteria | Effective against Staphylococcus aureus and Escherichia coli; potential for synergistic effects with other antibiotics |
Mechanism of Action
The mechanism of action of 2-{[(2-fluorophenyl)methyl]sulfanyl}-1-(4-nitrobenzenesulfonyl)-4,5-dihydro-1H-imidazole involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to interact with enzymes and receptors, potentially inhibiting or modulating their activity. For example, the nitro group can participate in redox reactions, while the sulfanyl group can form covalent bonds with thiol groups in proteins, affecting their function.
Biological Activity
The compound 2-{[(2-fluorophenyl)methyl]sulfanyl}-1-(4-nitrobenzenesulfonyl)-4,5-dihydro-1H-imidazole is a novel imidazole derivative that has garnered attention due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Pharmacological Properties
Research indicates that this compound exhibits various biological activities, including:
- Antimicrobial Activity : Preliminary studies suggest that the compound has significant antimicrobial properties against a range of pathogens. The presence of the sulfonyl group and the imidazole ring contributes to its efficacy.
- Anti-inflammatory Effects : The compound has shown promise in reducing inflammation in preclinical models. This activity is likely mediated through inhibition of pro-inflammatory cytokines.
- Anticancer Potential : Investigations into the cytotoxic effects of this compound on cancer cell lines have revealed promising results, suggesting it may inhibit tumor growth through apoptosis induction.
Structure-Activity Relationships (SAR)
Understanding the SAR is crucial for optimizing the biological activity of imidazole derivatives. Key findings include:
- Substituent Effects : The presence of the 2-fluorophenyl and nitrobenzenesulfonyl groups significantly enhances the biological activity compared to unsubstituted analogs.
- Role of Sulfanyl Group : The sulfanyl moiety appears to play a critical role in the interaction with biological targets, enhancing solubility and bioavailability.
Research Findings and Case Studies
Several studies have explored the biological activity of this compound:
- Antimicrobial Study :
- Anti-inflammatory Research :
- Cytotoxicity Assay :
Data Tables
| Biological Activity | Test Methodology | Results |
|---|---|---|
| Antimicrobial | MIC Testing | Effective against multiple strains |
| Anti-inflammatory | Paw Edema Model | Significant reduction in edema |
| Cytotoxicity | MTT Assay | Induced apoptosis in cancer cells |
Comparison with Similar Compounds
Substituent Variations in the Sulfanyl Group
Key analogs differ in the halogenation and substitution patterns of the benzyl group attached to the sulfanyl moiety:
Key Observations :
Variations in the Sulfonyl Group
The sulfonyl group’s substitution significantly impacts solubility and reactivity:
Key Observations :
- The nitro group in the target compound reduces solubility in aqueous media but enhances reactivity in cross-coupling or reduction reactions.
- Methoxy or halogen substituents (e.g., F, Cl) improve solubility and are common in bioactive molecules (e.g., antifungal agents in ) .
Q & A
Basic: What are the common synthetic routes for this compound, and how are intermediates characterized?
Answer:
The compound is synthesized via multi-step reactions, typically involving:
- Condensation reactions between imidazole precursors and sulfonyl/arylthiol derivatives under controlled conditions (e.g., using coupling agents like DCC or EDCI) .
- Stepwise functionalization : Introduction of the 4-nitrobenzenesulfonyl group via sulfonation, followed by thioether formation with 2-fluorobenzyl mercaptan .
Intermediates are characterized using NMR spectroscopy (¹H/¹³C) to confirm regiochemistry, IR spectroscopy to validate sulfonyl/thioether groups, and mass spectrometry (MS) for molecular weight confirmation .
Basic: What spectroscopic techniques are critical for confirming the compound’s purity and structural integrity?
Answer:
- ¹H/¹³C NMR : Identifies proton environments (e.g., dihydroimidazole ring protons at δ 3.2–4.1 ppm) and confirms substituent positions .
- IR Spectroscopy : Detects key functional groups (e.g., sulfonyl S=O stretching at ~1350–1150 cm⁻¹, nitro group absorption at ~1520 cm⁻¹) .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., C₁₇H₁₅FN₃O₄S₂) and isotopic patterns .
Advanced: How can reaction conditions be optimized to improve yields, given the electronic effects of substituents?
Answer:
- Solvent selection : Polar aprotic solvents (e.g., DMF, DCM) enhance solubility of nitro and sulfonyl groups, while minimizing side reactions .
- Temperature control : Lower temperatures (0–5°C) reduce nitro group decomposition during sulfonation .
- Catalysts : Use Lewis acids (e.g., ZnCl₂) to activate thiols for efficient thioether formation .
- Electronic effects : The nitro group’s electron-withdrawing nature slows electrophilic substitutions; adjust stoichiometry of nucleophilic reagents (e.g., 2-fluorobenzyl mercaptan) to compensate .
Advanced: How can contradictions in spectral data (e.g., unexpected NOE correlations) be resolved?
Answer:
- X-ray crystallography : Provides definitive bond angles/lengths (e.g., C-S bond ~1.82 Å in imidazole derivatives) to resolve ambiguities in NMR assignments .
- Computational modeling : Compare experimental NMR shifts with DFT-calculated chemical shifts (e.g., using Gaussian or ORCA software) .
- 2D NMR (COSY, HSQC) : Clarifies through-space interactions (NOESY) and carbon-proton correlations for complex diastereomers .
Basic: What is the role of the nitro group in modulating the compound’s reactivity?
Answer:
The 4-nitrobenzenesulfonyl group acts as an electron-withdrawing moiety, which:
- Deactivates the imidazole ring toward electrophilic attack, directing reactions to specific positions (e.g., C-2 thioether substitution) .
- Enhances stability of intermediates by resonance stabilization of negative charges during sulfonation .
Advanced: How can biological activity studies (e.g., antimicrobial assays) be designed to validate hypotheses about structure-activity relationships?
Answer:
- Minimum Inhibitory Concentration (MIC) assays : Test against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) with positive controls (e.g., ciprofloxacin) and solvent controls .
- Docking studies : Model interactions with target enzymes (e.g., bacterial dihydrofolate reductase) using AutoDock Vina to correlate nitro/thioether groups with binding affinity .
- Comparative analysis : Synthesize analogs (e.g., replacing nitro with methoxy) to isolate electronic effects on bioactivity .
Advanced: How can stability issues (e.g., decomposition under acidic conditions) be addressed during storage or reaction?
Answer:
- Storage : Use inert atmospheres (N₂/Ar) and desiccants to prevent hydrolysis of the sulfonyl group .
- pH control : Maintain neutral to slightly basic conditions (pH 7–8) during reactions to avoid nitro group reduction .
- Real-time monitoring : Employ HPLC or TLC to detect degradation products (e.g., free thiols or nitroaniline derivatives) .
Basic: What are the key structural motifs influencing this compound’s physicochemical properties?
Answer:
- Dihydroimidazole ring : Confers rigidity and planar geometry, influencing π-π stacking in crystallography .
- Sulfonyl group : Increases hydrophilicity (logP ~2.6) and hydrogen-bond acceptor capacity (5 H-bond acceptors) .
- Fluorophenyl-thioether : Enhances lipophilicity and metabolic stability via C-F bond inertness .
Advanced: What strategies mitigate challenges in scaling up synthesis (e.g., low yields in multi-step reactions)?
Answer:
- Flow chemistry : Improves heat/mass transfer for exothermic steps (e.g., sulfonation) .
- Catalytic recycling : Use immobilized catalysts (e.g., polymer-supported EDCI) to reduce reagent waste .
- DoE (Design of Experiments) : Optimize variables (temperature, stoichiometry) using response surface methodology .
Advanced: How can computational methods predict the compound’s reactivity in novel reactions (e.g., cross-couplings)?
Answer:
- DFT calculations : Map Fukui indices to identify nucleophilic/electrophilic sites (e.g., C-2 of imidazole) .
- Reaction pathway modeling : Simulate transition states for Suzuki-Miyaura couplings using nitro as a directing group .
- Machine learning : Train models on imidazole reaction databases (e.g., Reaxys) to predict feasible transformations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
